molecular formula C18H28BrNOS B5083490 2-[3-[2-(1-Adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide

2-[3-[2-(1-Adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide

Cat. No.: B5083490
M. Wt: 386.4 g/mol
InChI Key: HRWRHJUBLSEMRV-UHFFFAOYSA-M
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Description

2-[3-[2-(1-Adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide is a compound that features a unique adamantyl group, which is known for its stability and rigidity. The adamantyl group is a tricyclic hydrocarbon derived from adamantane, which is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The thiazolium ring in the compound adds to its chemical versatility, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 2-[3-[2-(1-Adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide involves multiple steps. One common method starts with the preparation of the adamantyl derivative, which is then reacted with a thiazole precursor. The reaction conditions typically involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the formation of the thiazolium ring. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazolium ring can be reduced under specific conditions to form a thiazolidine derivative.

    Substitution: The bromide ion can be substituted with other nucleophiles like chloride or iodide. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

2-[3-[2-(1-Adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The adamantyl group enhances its ability to penetrate cell membranes, while the thiazolium ring interacts with enzymes and proteins, inhibiting their activity. This dual mechanism makes it effective in various biological applications .

Comparison with Similar Compounds

Similar compounds include other adamantyl derivatives and thiazolium salts. For example:

Properties

IUPAC Name

2-[3-[2-(1-adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28NOS.BrH/c1-13-17(2-5-20)21-12-19(13)4-3-18-9-14-6-15(10-18)8-16(7-14)11-18;/h12,14-16,20H,2-11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWRHJUBLSEMRV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CCC23CC4CC(C2)CC(C4)C3)CCO.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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